molecular formula C23H18N2O5S2 B2978861 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thio)methyl)-N-(3-methoxyphenyl)furan-2-carboxamide CAS No. 1105230-41-8

5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thio)methyl)-N-(3-methoxyphenyl)furan-2-carboxamide

Cat. No.: B2978861
CAS No.: 1105230-41-8
M. Wt: 466.53
InChI Key: BDLJCDWMPFMKPO-UHFFFAOYSA-N
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Description

5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thio)methyl)-N-(3-methoxyphenyl)furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a thiazole ring, and a furan-2-carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thio)methyl)-N-(3-methoxyphenyl)furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the thiazole ring or the furan-2-carboxamide structure.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. For example, the thiazole ring may interact with enzyme active sites, while the benzo[d][1,3]dioxole moiety could participate in π-π interactions with aromatic residues in proteins. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thio)methyl)-N-(3-methoxyphenyl)furan-2-carboxamide apart is its combination of multiple functional groups, which provides a unique set of chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

5-[[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]sulfanylmethyl]-N-(3-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S2/c1-27-16-4-2-3-15(10-16)24-22(26)20-8-6-17(30-20)11-31-23-25-18(12-32-23)14-5-7-19-21(9-14)29-13-28-19/h2-10,12H,11,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLJCDWMPFMKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)CSC3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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